Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 5-oxovalerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency in product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(3-chloro-4-fluorophenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, which can then interact with enzymes or receptors in biological systems. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 5-(3-chlorophenyl)-5-oxovalerate
- Ethyl 5-(4-fluorophenyl)-5-oxovalerate
- Ethyl 5-(3-bromophenyl)-5-oxovalerate
Comparison: Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity compared to compounds with only one substituent. The combination of these substituents can enhance its stability and specificity in various applications.
Properties
IUPAC Name |
ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-11(15)10(14)8-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRBVKSRYEPAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245368 |
Source
|
Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-06-5 |
Source
|
Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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